Lipophilicity Differential vs. Unsubstituted Analog (CAS 1152939-86-0)
The target compound (XLogP3‑AA = 0.6) is substantially more lipophilic than its simplest congener, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide (CAS 1152939‑86‑0), which displays a predicted LogP of −1.0494 to −1.687 [REFS‑1][REFS‑2]. This difference of 1.6–2.3 log units can shift compound distribution from predominantly aqueous to significantly membrane‑associated, influencing cell‑based assay performance and free drug concentration.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 [1] |
| Comparator Or Baseline | 2-(4-Amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0): LogP = −1.0494 (Leyan) or −1.687 (Chembase) [2] |
| Quantified Difference | ΔLogP ≈ +1.6 to +2.3; approximately 40‑ to 200‑fold higher octanol/water partition coefficient |
| Conditions | Computed values (XLogP3-AA for target; vendor‑provided LogP for comparator); no experimental LogP available for either compound |
Why This Matters
For users performing cellular or biochemical assays, the higher lipophilicity of the target compound may reduce aqueous solubility and increase non‑specific binding, requiring formulation adjustments relative to the unsubstituted analog.
- [1] PubChem. 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide. Compound Summary CID 28374000. XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/28374000 View Source
- [2] ChemBase. 2-(4-amino-1H-pyrazol-1-yl)acetamide. LogP: −1.687. https://www.chembase.cn/ View Source
